An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Biological Evaluation
An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive technical overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and established protocols for evaluating its potential biological activities. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of isoquinoline scaffolds.
Introduction to the Isoquinoline Scaffold
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] The isoquinoline core is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile scaffold in drug discovery. 6-Methoxy-3-methylisoquinoline (CAS No. 14446-31-2) is one such derivative, featuring a methoxy group at the 6-position and a methyl group at the 3-position, which are expected to influence its molecular interactions and biological profile.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-methoxy-3-methylisoquinoline is fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 14446-31-2 | [4][6] |
| Molecular Formula | C₁₁H₁₁NO | [4][5] |
| Molecular Weight | 173.21 g/mol | [4][7] |
| Melting Point | 115 °C | [7] |
| Appearance | Not specified (Expected to be a solid at room temperature) | |
| Solubility | Not specified (Expected to be soluble in organic solvents like chloroform, methanol) |
Synthesis of 6-Methoxy-3-methylisoquinoline
While a specific, detailed synthesis protocol for 6-methoxy-3-methylisoquinoline is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Bischler-Napieralski reaction.[8][9][10] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, followed by dehydrogenation to yield the aromatic isoquinoline.[11][12]
Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach
The synthesis of 6-methoxy-3-methylisoquinoline can be envisioned in a multi-step process starting from commercially available materials. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for 6-methoxy-3-methylisoquinoline.
Detailed Experimental Protocol (Adapted)
This protocol is an adaptation of general Bischler-Napieralski procedures and should be optimized for the specific substrates.
Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide
-
To a stirred solution of 3-methoxyphenethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-methoxyphenethyl)acetamide, which can be purified by column chromatography or used directly in the next step.
Step 2: Bischler-Napieralski Cyclization to form 6-Methoxy-1-methyl-3,4-dihydroisoquinoline
-
Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH 8-9.
-
Extract the product with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.[13]
Step 3: Dehydrogenation to 6-Methoxy-3-methylisoquinoline
-
Dissolve the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline in toluene.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the aromatization by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-3-methylisoquinoline.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 6-methoxy-3-methylisoquinoline.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for 6-methoxy-3-methylisoquinoline has been reported.[14][15]
Expected ¹H NMR (CDCl₃) Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (at C3) | ~2.5 | s |
| OCH₃ (at C6) | ~3.9 | s |
| H-4 | ~7.2 | s |
| H-5, H-7, H-8 | ~7.3-7.8 | m |
| H-1 | ~9.0 | s |
¹³C NMR Spectroscopy
Predicted ¹³C NMR (CDCl₃) Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (at C3) | ~20-25 |
| OCH₃ (at C6) | ~55-60 |
| Aromatic CHs | ~105-135 |
| Aromatic Quaternary Cs | ~120-160 |
| C=N | ~150-160 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For 6-methoxy-3-methylisoquinoline (C₁₁H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 173.08. High-resolution mass spectrometry (HRMS) would provide the exact mass.[18]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N (in aromatic ring) | 1600-1650 |
| C=C (aromatic) | 1450-1600 |
| C-O (methoxy) | 1000-1300 (strong) |
Potential Biological Activities and Evaluation Protocols
While specific biological activity data for 6-methoxy-3-methylisoquinoline is scarce in the public domain, the isoquinoline scaffold is a well-known pharmacophore with diverse biological activities.[19][20][21] Therefore, it is logical to evaluate this compound for a range of potential therapeutic applications. Below are standard protocols for assessing key biological activities.
Cytotoxicity and Anti-Cancer Potential
Many isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[22][23]
General Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 6-methoxy-3-methylisoquinoline (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow of the MTT cytotoxicity assay.
Antimicrobial Activity
Isoquinoline derivatives have also been reported to possess antimicrobial properties.[2] The antimicrobial activity can be assessed using the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6][8]
General Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of 6-methoxy-3-methylisoquinoline onto the agar surface.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
General Protocol: Broth Microdilution for MIC Determination
-
Serial Dilution: Prepare two-fold serial dilutions of 6-methoxy-3-methylisoquinoline in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibitory Activity
Given that many heterocyclic compounds, including quinolines and isoquinolines, act as kinase inhibitors, it is worthwhile to screen 6-methoxy-3-methylisoquinoline against a panel of kinases.[24][25][26] Kinase activity can be measured using various assay formats, such as fluorescence-based or luminescence-based assays that detect ATP consumption or substrate phosphorylation.[1][2]
General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and different concentrations of 6-methoxy-3-methylisoquinoline.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to a detectable signal (e.g., luminescence).
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: A decrease in signal compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
6-Methoxy-3-methylisoquinoline presents an interesting molecular scaffold for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and a roadmap for its characterization and biological evaluation. While specific biological data for this compound is currently limited, the protocols and insights presented here offer a solid foundation for researchers to unlock its potential therapeutic applications. The versatility of the isoquinoline core suggests that 6-methoxy-3-methylisoquinoline could serve as a valuable lead compound or a building block for the development of novel therapeutic agents.
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